(6,7-dimethoxy-1-((4-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)(p-tolyl)methanone

Description

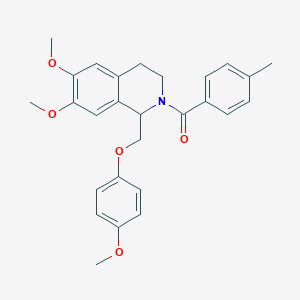

The compound (6,7-dimethoxy-1-((4-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)(p-tolyl)methanone is a tetrahydroisoquinoline derivative featuring a methanone group substituted with a p-tolyl (4-methylphenyl) moiety. Its core structure includes a 6,7-dimethoxy-substituted isoquinoline scaffold, a 4-methoxyphenoxymethyl side chain, and a p-tolyl ketone group. Its structural complexity and functional groups suggest roles in modulating receptor activity through steric and electronic interactions.

Properties

IUPAC Name |

[6,7-dimethoxy-1-[(4-methoxyphenoxy)methyl]-3,4-dihydro-1H-isoquinolin-2-yl]-(4-methylphenyl)methanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H29NO5/c1-18-5-7-19(8-6-18)27(29)28-14-13-20-15-25(31-3)26(32-4)16-23(20)24(28)17-33-22-11-9-21(30-2)10-12-22/h5-12,15-16,24H,13-14,17H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFKIGUZSGGHTKS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)N2CCC3=CC(=C(C=C3C2COC4=CC=C(C=C4)OC)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H29NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Key Observations :

- Electron-Donating vs. Electron-Withdrawing Groups : The p-tolyl group (electron-donating methyl) in the target compound contrasts with analogues bearing electron-withdrawing substituents like 2-fluorophenyl . This difference likely influences electronic properties and receptor binding affinity.

- Steric Effects : Bulkier substituents (e.g., 3,4,5-triethoxyphenyl ) may hinder binding to receptor pockets compared to the compact p-tolyl group.

- Synthetic Accessibility: The phenyl variant (compound 1) is synthesized via benzoyl chloride and tetrahydroisoquinoline, yielding 89% efficiency . The target compound likely follows a similar route using p-toluoyl chloride.

Computational and Graph-Based Comparisons

- Graph Similarity Metrics : Using MACCS or ECFP4 fingerprints, the target compound shares ~70–80% Tanimoto similarity (Tc) with phenyl and fluorophenyl analogues but <50% Tc with bulkier triethoxyphenyl derivatives .

- Subgraph Matching: The 6,7-dimethoxyisoquinoline core is a conserved subgraph across analogues, while the methanone substituent defines variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.